Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a chlorine atom at the 6th position and a methyl ester group at the 4th position of the pyrazolo[3,4-b]pyridine core makes this compound unique and potentially useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazolo[3,4-b]pyridine core. The final step involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridines, while reduction and oxidation reactions can lead to different functionalized derivatives .
Scientific Research Applications
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-1H-pyrazolo[3,4-b]pyridine
- Methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-6(9)11-7-5(4)3-10-12-7/h2-3H,1H3,(H,10,11,12) |
InChI Key |
RIKSZMKXVRFYLH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2)Cl |
Origin of Product |
United States |
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